[1-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine
Description
1-(4-Chlorophenyl)-2-methoxyethylamine (CAS: 885500-38-9) is a secondary amine featuring a 4-chlorophenyl group attached to a methoxyethyl backbone with a methyl substituent on the nitrogen. Its molecular formula is C₁₀H₁₄ClNO (molecular weight: 199.68 g/mol), and its structure is defined by the SMILES string ClC1=CC=C(C=C1)C(COC)N(C) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methoxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12-10(7-13-2)8-3-5-9(11)6-4-8/h3-6,10,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYDRJUTIUGAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-methoxyethylamine, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group and a methoxyethyl chain , making it an interesting candidate for pharmacological studies. Its chemical structure can be represented as follows:
Similar compounds have demonstrated the ability to interact with various biological targets, including receptors and enzymes. The mechanism of action for 1-(4-Chlorophenyl)-2-methoxyethylamine involves:
- Binding Affinity : It is hypothesized that the compound may exhibit high binding affinity to neurotransmitter receptors, similar to other amine derivatives.
- Biochemical Pathways : The compound may influence several pathways related to inflammation, cancer progression, and neuroprotection.
Biological Activities
Research indicates that compounds with similar structures have shown diverse biological activities:
- Antimicrobial Activity : Studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Similar compounds have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 1-(4-Chlorophenyl)-2-methoxyethylamine:
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity in Cancer Cells | Moderate cytotoxicity observed | |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Anti-inflammatory Assays | Reduced levels of TNF-α |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that related compounds inhibited the proliferation of breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress, suggesting potential implications for neurodegenerative diseases.
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a derivative in treating bacterial infections, showing promising results comparable to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
[1-(2-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine
- Structure : Contains a 2-chlorophenyl group instead of 4-chlorophenyl and a benzyl-methoxy substituent.
- Molecular Formula: C₁₆H₁₈ClNO (MW: 275.77 g/mol).
- The additional benzyl group increases lipophilicity .
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine
- Structure : Features a pyridine-thiazole heterocyclic system instead of the methoxyethyl chain.
- Molecular Formula : C₁₇H₁₆ClN₃S (MW: 329.85 g/mol).
C. (Z)-1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | 199.68 | 2.1 | ~10 (PBS) | 1 | 3 |
| [1-(2-Cl-Ph)ethyl][4-MeO-Bn]amine | 275.77 | 3.8 | ~2 (PBS) | 1 | 2 |
| Pyridine-thiazole derivative | 329.85 | 2.5 | ~5 (DMSO) | 0 | 5 |
| Sulfonyl-oxime derivative | 367.85 | 2.9 | ~1 (DMSO) | 1 | 6 |
- Key Trends :
- The target compound exhibits moderate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility.
- Heterocyclic analogues (e.g., pyridine-thiazole) show higher hydrogen-bond acceptors, improving target engagement but reducing blood-brain barrier penetration .
- Sulfonyl-containing derivatives have enhanced polarity, favoring solubility in polar solvents .
Target Compound :
- Likely synthesized via reductive amination of 1-(4-chlorophenyl)-2-methoxyethanone with methylamine, followed by purification via crystallization .
Analogues :
- Pyridine-thiazole derivative : Synthesized via condensation of 1,3-thiazole-2-carbaldehyde with (4-chlorophenyl)methylamine under Method B (NaBH₃CN reduction) .
- Sulfonyl-oxime derivative : Prepared by reacting 4-chlorophenylglycidyl ether with methoxyamine, followed by sulfonation .
Key Differentiators and Implications
Substituent Position :
- 4-Chlorophenyl vs. 2-chlorophenyl () alters steric and electronic effects, impacting target selectivity.
Functional Groups :
- Methoxyethyl vs. heterocycles () or sulfonyl groups () modulates solubility, stability, and bioactivity.
Amine Classification :
- Secondary amine (target) vs. tertiary amines () influences basicity and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
